REACTION_CXSMILES
|
[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8]([OH:16])=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=CC=C(N)C=C1)(F)F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further hour at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)O)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |